1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for treating diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes or pathways makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, leading to the suppression of tumor growth. In antimicrobial research, it may target bacterial enzymes, disrupting their metabolic processes and leading to cell death.
Comparison with Similar Compounds
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-4-(methylsulfonyl)-1H-pyrrole-2-carboxylic acid: This compound has a similar structure but with a sulfonyl group instead of a sulfamoyl group. The difference in functional groups can lead to variations in reactivity and biological activity.
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-3-carboxylic acid: This compound differs in the position of the carboxylic acid group. The change in position can affect the compound’s chemical properties and interactions with biological targets.
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group. The presence of the amide group can influence the compound’s solubility and stability.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-(methylsulfamoyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-8-14(12,13)5-3-6(7(10)11)9(2)4-5/h3-4,8H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLFPAOYEMGHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN(C(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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